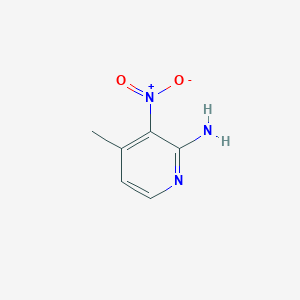

2-Amino-4-methyl-3-nitropyridine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Amino-4-methyl-3-nitropyridine can be synthesized through various methods. One common approach involves the nitration of 2-amino-4-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.

Common Reagents and Conditions

Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic conditions.

Major Products Formed

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

AMNP serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile intermediate in the production of pharmaceuticals and agrochemicals. For instance, AMNP can be nitrated, reduced, or substituted to yield derivatives with enhanced biological activity.

Synthetic Routes

Common synthetic routes for AMNP involve:

- Nitration : Using nitric acid and sulfuric acid to introduce the nitro group selectively at the 3-position of 2-amino-4-methylpyridine.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate, facilitating further chemical modifications.

Biological Applications

Antimicrobial Activity

Research indicates that AMNP exhibits significant antimicrobial properties. It has been shown to act against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves:

- Reduction of nitro groups to form reactive intermediates.

- Covalent binding to DNA, leading to cellular damage and death.

A comparative analysis demonstrated that AMNP derivatives have minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as therapeutic agents.

Anticancer Properties

AMNP has also been evaluated for its anticancer properties. Studies suggest that its derivatives can inhibit cancer cell proliferation by:

- Inhibiting DNA replication and protein synthesis in cancer cells.

- Exhibiting growth suppression in various tumor cell lines with IC values indicating effective cytotoxicity.

Microbial Transformation

Biotransformation Studies

The microbial transformation of AMNP by organisms such as Cunninghamella elegans has been extensively studied. Key findings include:

- The conversion of AMNP into several metabolites, including 2-amino-5-hydroxy-4-methyl-3-nitropyridine and 2-amino-4-hydroxymethyl-3-nitropyridine.

- Enhanced biological activities of these metabolites compared to the parent compound.

A significant study scaled up this biotransformation process in fermentors, yielding high-purity products without the need for extensive purification techniques.

Industrial Applications

Dyes and Pigments Production

AMNP is utilized in the production of dyes and pigments due to its reactive functional groups. Its derivatives can impart color properties that are valuable in various industrial applications.

Pharmaceutical Intermediates

Ongoing research explores AMNP's potential as a pharmaceutical intermediate. Its ability to undergo diverse chemical reactions allows it to serve as a precursor for synthesizing drugs with specific biological activities.

Case Studies

- Microbial Transformation Study : Research on the biotransformation of AMNP by Cunninghamella elegans revealed multiple hydroxylated products with enhanced biological activities compared to the parent compound .

- Antimicrobial Screening : A study demonstrated that AMNP showed promising antibacterial activity against both gram-positive and gram-negative bacteria, outperforming some traditional antibiotics under specific conditions .

Mécanisme D'action

The mechanism of action of 2-Amino-4-methyl-3-nitropyridine and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components . The amino group can form hydrogen bonds with biological macromolecules, influencing their function .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 2-Amino-4-methyl-3-nitropyridine

- Molecular Formula : C₆H₇N₃O₂

- Molecular Weight : 153.14 g/mol

- CAS Number : 6635-86-5

- Structure: A pyridine ring substituted with amino (-NH₂) at position 2, methyl (-CH₃) at position 4, and nitro (-NO₂) at position 3 .

Physical Properties :

- Melting Point : 134–141°C (reported variations depend on purity and measurement methods) .

- LogP : 0.880 (indicates moderate lipophilicity) .

- Storage : Stable under inert gas at room temperature .

Structural Analogues

Key structural analogues include:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (NO₂): Increase ring electron deficiency, enhancing reactivity in electrophilic substitutions . Methyl vs. Chloro: Methyl (electron-donating) improves solubility in organic solvents, while chloro (electron-withdrawing) increases stability but may elevate toxicity .

Physicochemical Properties

- Lipophilicity: this compound (LogP = 0.880) is less lipophilic than 2-amino-4-chloro-3-nitropyridine (estimated LogP >1.0 due to Cl), influencing membrane permeability in biological systems .

- Melting Points: Methyl-substituted derivatives (e.g., 2-amino-4-methylpyridine, mp 85–87°C) have lower melting points than nitro-substituted analogues due to reduced intermolecular hydrogen bonding .

Activité Biologique

2-Amino-4-methyl-3-nitropyridine (AMNP) is a substituted pyridine derivative with potential biological significance. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 6635-86-5

- Molecular Weight : 153.14 g/mol

The structure of AMNP features an amino group, a methyl group, and a nitro group attached to the pyridine ring, which contributes to its reactivity and biological properties.

Biotransformation

AMNP can undergo microbial transformation, particularly by the fungus Cunninghamella elegans, leading to various metabolites such as 2-amino-5-hydroxy-4-methyl-3-nitropyridine. These transformations can influence the compound's bioavailability and biological effects .

Cellular Effects

The compound has been shown to affect cellular functions, including:

- Cell Signaling : Modulating pathways involved in cellular communication.

- Gene Expression : Influencing the expression of genes related to stress responses and metabolic processes.

- Metabolic Pathways : Participating in various biochemical pathways that can alter cellular metabolism.

Antimicrobial Activity

AMNP exhibits significant antimicrobial properties. Nitro-containing compounds are known to act against various pathogens by generating reactive intermediates that damage DNA, leading to cell death . The mechanism involves:

- Reduction of nitro groups to form reactive species.

- Covalent binding to DNA, resulting in nuclear damage.

A study highlighted that AMNP derivatives demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Research indicates that AMNP may possess anticancer properties. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance:

- AMNP complexes were found to inhibit DNA replication and protein synthesis in cancer cells, similar to the action of cisplatin .

- The IC values for these complexes indicated effective growth suppression in various tumor cell lines.

Case Studies

- Microbial Transformation Study : A study conducted on the biotransformation of AMNP by Cunninghamella elegans revealed that this process yielded multiple hydroxylated products, which could possess enhanced biological activities compared to the parent compound .

- Antimicrobial Screening : In a comparative analysis, AMNP showed promising antibacterial activity against both gram-positive and gram-negative bacteria, outperforming some traditional antibiotics in specific assays .

Comparison with Similar Compounds

| Compound Name | Structure Difference | Biological Activity |

|---|---|---|

| 2-Amino-3-nitropyridine | Lacks methyl group at 4-position | Moderate antimicrobial |

| 2-Amino-5-nitropyridine | Nitro group at 5-position | Similar activity profile |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of 2-amino-4-methyl-3-nitropyridine?

- Methodological Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy are primary tools for structural confirmation. Assign vibrational modes to functional groups such as the nitro (-NO₂), amino (-NH₂), and methyl (-CH₃) groups. For example:

- The nitro group typically shows asymmetric/symmetric stretching at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) in FTIR.

- Amino groups exhibit N-H stretching near 3300–3500 cm⁻¹.

Complement this with nuclear magnetic resonance (NMR) spectroscopy: - ¹H NMR should resolve aromatic protons (δ 6.5–8.5 ppm) and methyl protons (δ ~2.5 ppm).

- ¹³C NMR can confirm the pyridine ring carbons and methyl substituent.

Cross-validate experimental data with computational methods (e.g., B3LYP/6-311++G**) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in a dark, inert atmosphere (e.g., argon or nitrogen) at room temperature. Avoid exposure to moisture and oxidizing agents. Use amber glass containers to prevent photodegradation. The compound’s melting point (139–141°C) suggests moderate thermal stability, but prolonged heating above 100°C should be avoided .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : A common approach involves nitration of 2-amino-4-methylpyridine using a mixture of nitric and sulfuric acids. Key steps:

Dissolve 2-amino-4-methylpyridine in concentrated H₂SO₄ at 0–5°C.

Slowly add HNO₃ (fuming) while maintaining temperature <10°C.

Quench with ice-water, neutralize with NaHCO₃, and recrystallize from ethanol.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield optimization (~60–70%) requires strict temperature control .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectral data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, anharmonic vibrations, or basis set limitations. Address this by:

Solvent Correction : Use polarizable continuum models (e.g., PCM) in DFT calculations (B3LYP/cc-pVTZ) to simulate solvent shifts.

Anharmonicity : Apply VPT2 (vibrational perturbation theory) to improve vibrational frequency predictions.

Basis Set Selection : Compare results across multiple basis sets (e.g., 6-311++G** vs. cc-pVTZ) to assess convergence.

For example, if experimental FTIR shows a nitro stretch at 1520 cm⁻¹ but DFT predicts 1490 cm⁻¹, include solvent corrections to reconcile the gap .

Q. What strategies are effective for synthesizing and characterizing derivatives of this compound?

- Methodological Answer :

- Derivatization : React with trifluoroacetic acid to form salts (e.g., 2-amino-4-methyl-3-nitropyridinium trifluoroacetate). Use X-ray crystallography to confirm crystal packing and hydrogen-bonding networks.

- Characterization :

- Single-crystal XRD for precise bond lengths/angles (e.g., C-NO₂ bond ~1.45 Å).

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O···H contacts in salts).

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (~200–250°C for nitro derivatives) .

Q. How can the electronic properties of this compound be modeled for material science applications?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- HOMO-LUMO gaps : Predict reactivity and charge-transfer potential (e.g., HOMO at -6.5 eV, LUMO at -2.3 eV).

- Hyperpolarizability (β) : Evaluate nonlinear optical (NLO) properties. For instance, β values >1000 × 10⁻³⁰ esu suggest strong NLO activity.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., negative potential at nitro oxygen atoms).

Validate with UV-Vis spectroscopy; compare experimental λₘₐₓ with TD-DFT predictions .

Propriétés

IUPAC Name |

4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMZGACFMXZAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287771 | |

| Record name | 2-Amino-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-86-5 | |

| Record name | 6635-86-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.